molecular formula C11H11F2N B8557785 3-Amino-3,3-dimethyl-1-(3,4-difluoro-phenyl)-1-propine

3-Amino-3,3-dimethyl-1-(3,4-difluoro-phenyl)-1-propine

Cat. No. B8557785
M. Wt: 195.21 g/mol
InChI Key: VXPCOSLPSAUXOZ-UHFFFAOYSA-N
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Patent
US05283363

Procedure details

155 g (0.8 mol) of 3,4-difluoro-bromobenzene and 75 g (0.9 mol) of 3-amino-3, 3-dimethyl-1-propine are introduced into 900 ml of triethylamine. After 2.81 g (0.004 mol) of palladium(II)-bis(triphenylphosphine) dichloride, 3.05 g (0.016 mol) of copper(I) iodide and 8.4 g (0.032 mol) of triphenylphosphine have been added, the reaction mixture is refluxed for 4 hours. It is subsequently filtered, the filtrate is concentrated under a water-pump vacuum, and the residue is distilled under an oil-pump vacuum. 137 g (86% of theory) of 3-amino-3,3-dimethyl-1-(3,4-difluoro-phenyl)-1-propine of boiling point 75° C. at 1.5 mbar are obtained.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
2.81 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
3.05 g
Type
catalyst
Reaction Step Two
Quantity
8.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[CH:6][C:7]=1[F:8].[NH2:10][C:11]([CH3:15])([CH3:14])[C:12]#[CH:13]>[Pd+2].[Cl-].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>[NH2:10][C:11]([CH3:15])([CH3:14])[C:12]#[C:13][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)Br
Name
Quantity
75 g
Type
reactant
Smiles
NC(C#C)(C)C
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.81 g
Type
catalyst
Smiles
[Pd+2].[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper(I) iodide
Quantity
3.05 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
8.4 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
It is subsequently filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under a water-pump vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under an oil-pump vacuum

Outcomes

Product
Name
Type
product
Smiles
NC(C#CC1=CC(=C(C=C1)F)F)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 137 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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